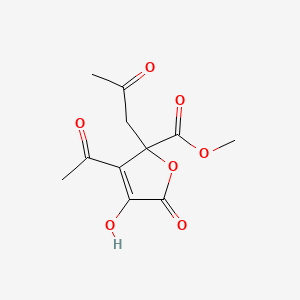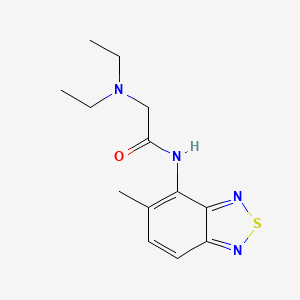![molecular formula C20H20ClN3O3 B11061301 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,4-diethoxybenzamide](/img/structure/B11061301.png)
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,4-diethoxybenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,4-diethoxybenzamide typically involves the reaction of 4-chloro-1H-pyrazole with 4-aminophenyl-3,4-diethoxybenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a catalyst, such as palladium on carbon (Pd/C) or copper iodide (CuI). The reaction mixture is heated to a specific temperature, typically around 100-150°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced process control systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,4-diethoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-methoxybenzamide
- N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,5-dimethoxybenzamide
- N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,4-dimethoxybenzamide
Uniqueness
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,4-diethoxybenzamide is unique due to its specific substitution pattern and the presence of both chloro and diethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic activities further highlight its significance compared to similar compounds.
Properties
Molecular Formula |
C20H20ClN3O3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]-3,4-diethoxybenzamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-3-26-18-10-5-14(11-19(18)27-4-2)20(25)23-16-6-8-17(9-7-16)24-13-15(21)12-22-24/h5-13H,3-4H2,1-2H3,(H,23,25) |
InChI Key |
JIKWBFFAERGMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide](/img/structure/B11061225.png)
![Ethyl [2-(methoxymethyl)-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B11061243.png)
![4-chloro-2-phenyl-5-[4-(2-phenylbutanoyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B11061244.png)
![2-Amino-6-(1,3-benzodioxol-5-yl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11061249.png)
![2-{2-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11061254.png)
![6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11061257.png)
![4-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11061260.png)
![3-(5-bromothiophen-2-yl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061263.png)
![1-phenyl-5-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B11061287.png)

![2-{[1-(4-fluorophenyl)-2-oxido-1H-1,2,3-triazol-4-yl]carbonyl}benzoic acid](/img/structure/B11061292.png)

![Methyl 4-(3-{4-[(4-ethoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11061304.png)
![5-(1-adamantyl)-N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B11061309.png)
